molecular formula C4H8OS<br>CH3SCH2CH2CHO<br>C4H8OS B105701 3-(Methylthio)propionaldehyde CAS No. 3268-49-3

3-(Methylthio)propionaldehyde

Cat. No. B105701
Key on ui cas rn: 3268-49-3
M. Wt: 104.17 g/mol
InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Patent
US04154766

Procedure details

Into a 1 liter reaction flask equipped with mechanical stirrer, 250 ml addition funnel, Y adapter, thermometer and Friedrich condenser is placed 208 grams of methional. The reaction mass is cooled to 0° C. and 100 ml of a 0.5 molar solution of sodium hydroxide is added dropwise with stirring. The resulting reaction mass is extracted with three 100 ml portions of methylene chloride and the extracts are combined, dried over anhydrous sodium sulfate and evaporated on a rotary evaporator. The resulting product was then subjected to vacuum distillation to give the product, boiling point 129° C. (1 mm Hg).
Quantity
208 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH:5]=[O:6].[OH-].[Na+]>>[CH3:1][S:2][CH2:3][C:4]([CH:5]=[O:6])=[CH:5][CH2:4][CH2:3][S:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
CSCCC=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, 250 ml addition funnel
CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
EXTRACTION
Type
EXTRACTION
Details
is extracted with three 100 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting product was then subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to give the product, boiling point 129° C. (1 mm Hg)

Outcomes

Product
Name
Type
Smiles
CSCC(=CCCSC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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